4-O-Benzyl Dopamine can be classified as:
The synthesis of 4-O-Benzyl Dopamine typically involves several key steps, starting from phenolic compounds. The general synthetic pathway includes:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For instance, reactions are often conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of 4-O-Benzyl Dopamine can be described as follows:
The compound's three-dimensional conformation allows it to fit into the binding site of dopamine receptors effectively, facilitating its pharmacological action.
4-O-Benzyl Dopamine can participate in various chemical reactions, primarily involving its functional groups:
These reactions are crucial for understanding how modifications to the structure of 4-O-Benzyl Dopamine can influence its biological activity.
The mechanism of action of 4-O-Benzyl Dopamine primarily involves its interaction with dopamine receptors:
Research indicates that modifications in the benzyl group can enhance receptor selectivity and potency, making it a candidate for developing antipsychotic medications.
The physical and chemical properties of 4-O-Benzyl Dopamine include:
These properties are essential for determining the compound's handling, storage conditions, and suitability for biological assays.
4-O-Benzyl Dopamine has several scientific applications:
Through these applications, 4-O-Benzyl Dopamine contributes significantly to advancing our understanding of dopamine's role in health and disease.
The systematic IUPAC name for 4-O-Benzyl Dopamine is 5-(2-Aminoethyl)-2-(benzyloxy)phenol, reflecting its core dopamine structure modified by a benzyl ether group at the 4-hydroxy position. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.30 g/mol [1] [4] [6]. The structure comprises a catechol-like aromatic ring with a benzyl group attached via an ether linkage (C₆H₅–CH₂–O–) at the para-hydroxy position relative to the ethylamine side chain (–CH₂–CH₂–NH₂). This modification increases the compound’s lipophilicity compared to dopamine, as evidenced by its calculated partition coefficient (LogP) of 3.17 [4], which influences receptor interactions and blood-brain barrier permeability.
Table 1: Atomic Composition of 4-O-Benzyl Dopamine
Element | Carbon | Hydrogen | Nitrogen | Oxygen |
---|---|---|---|---|
Count | 15 | 17 | 1 | 2 |
The Chemical Abstracts Service (CAS) Registry number for 4-O-Benzyl Dopamine is 94026-91-2, a unique identifier used across chemical databases and commercial catalogs [1] [2] [4]. Alternative names include:
These synonyms reflect variations in positional descriptors and functional group naming. Commercial suppliers list this compound as a research chemical (e.g., catalog numbers sc-503462 and TRC-B286145), explicitly noting its restriction to non-diagnostic or non-therapeutic applications [1] [5].
Table 2: Nomenclature and Registry Identifiers
Naming Convention | Identifier |
---|---|
IUPAC Name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol |
CAS Registry | 94026-91-2 |
Common Synonyms | 4-O-Benzyldopamine; 5-(2-Aminoethyl)-2-(phenylmethoxy)phenol |
Molecular Formula | C₁₅H₁₇NO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Characteristic bands are observed for O–H stretching (3200–3500 cm⁻¹, broad), aromatic C=C stretching (1480–1600 cm⁻¹), C–O–C asymmetric stretching (1020–1270 cm⁻¹), and primary amine vibrations (N–H bend at 1590–1650 cm⁻¹; N–H stretch at 3300–3500 cm⁻¹) [8]. The benzyl ether linkage shows a strong C–O stretch near 1100 cm⁻¹.
Mass Spectrometry (MS):High-resolution MS exhibits a molecular ion peak at m/z 243.1260 ([M]⁺), corresponding to C₁₅H₁₇NO₂. Fragmentation patterns include loss of the benzyl group ([M – C₇H₇]⁺ at m/z 136), cleavage of the ethylamine side chain ([C₆H₅CH₂C₆H₄O]⁺ at m/z 183), and formation of the tropylium ion (m/z 91, [C₇H₇]⁺) [4].
While no crystal structure of 4-O-Benzyl Dopamine is reported in the search results, molecular modeling and docking studies of analogous dopamine derivatives provide insights into its conformational preferences. The benzyl group adopts a pseudo-equatorial orientation relative to the phenolic ring to minimize steric clashes. The ethylamine side chain exists in an extended conformation, allowing the ammonium group to form salt bridges with receptor aspartate residues (e.g., D115³.³² in D4 dopamine receptors) [3] [7].
Key torsional angles include:
These angles facilitate optimal positioning for receptor binding. Molecular dynamics simulations suggest the benzyl group occupies an extended binding pocket (EBP) lined with hydrophobic residues (e.g., V87².⁵⁷, L90².⁶⁰, F91².⁶¹, L111³.²⁸ in DRD4), enhancing subtype selectivity via steric complementarity [3] [7]. Quantum mechanical calculations (e.g., DFT at B3LYP/6-311G** level) predict a dipole moment of ~3.5 D, oriented along the amine-to-benzyl axis, influencing electrostatic interactions with receptors [7] [8].
Table 3: Predicted Molecular Properties and Conformational Parameters
Parameter | Value/Range | Significance |
---|---|---|
LogP | 3.17 | Lipophilicity; membrane permeability |
Dipole Moment | 3.5–4.0 D | Electrostatic interactions with receptors |
Torsion Angle C–O–CH₂–C | 180° | Benzyl group coplanarity with ether oxygen |
Distance (N to Benzyl centroid) | 6.5–7.0 Å | Pharmacophore spacing for receptor binding |
Distance (O to N) | 5.8–6.2 Å | Catecholamine-like binding motif |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0